1-(piperidin-1-yl)prop-2-yn-1-one
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Overview
Description
1-(piperidin-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is also known by its IUPAC name, 1-propioloylpiperidine . This compound is characterized by the presence of a piperidine ring attached to a propynone moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing a piperidine ring have been known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This suggests that the compound might exert its effects through oxidative stress mechanisms.
Biochemical Pathways
Given its potential role as a photosensitizer , it might be involved in pathways related to oxidative stress and cellular damage
Result of Action
Given its potential role as a photosensitizer , it might induce oxidative stress and cellular damage. The exact effects would depend on the concentration of the compound and the specific cellular context.
Action Environment
The action, efficacy, and stability of 1-(piperidin-1-yl)prop-2-yn-1-one could be influenced by various environmental factors. These might include the presence of light (given its potential role as a photosensitizer ), temperature, pH, and the presence of other molecules that might interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(piperidin-1-yl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been explored to improve the sustainability and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the propynone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of propenone or propanol derivatives.
Substitution: Formation of various substituted piperidine or propynone derivatives.
Scientific Research Applications
1-(piperidin-1-yl)prop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-(piperidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a double bond instead of a triple bond in the propynone moiety.
1-(piperidin-1-yl)propan-2-one: This compound has a saturated propanone moiety instead of the unsaturated propynone moiety.
Uniqueness
The presence of the triple bond in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
82038-68-4 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-piperidin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)9-6-4-3-5-7-9/h1H,3-7H2 |
InChI Key |
VWWLWYUCGHGCAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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